molecular formula C13H15BrO3 B2548440 (2E)-3-[5-bromo-2-(2-methylpropoxy)phenyl]prop-2-enoic acid CAS No. 937599-32-1

(2E)-3-[5-bromo-2-(2-methylpropoxy)phenyl]prop-2-enoic acid

Cat. No.: B2548440
CAS No.: 937599-32-1
M. Wt: 299.164
InChI Key: WZBMXUKRHCCMPP-ZZXKWVIFSA-N
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Description

(2E)-3-[5-bromo-2-(2-methylpropoxy)phenyl]prop-2-enoic acid is a cinnamic acid derivative featuring a phenyl ring substituted at position 5 with bromine and at position 2 with a branched 2-methylpropoxy (isobutoxy) group. The (2E)-configuration denotes a trans-arrangement of the double bond in the propenoic acid chain.

Properties

IUPAC Name

(E)-3-[5-bromo-2-(2-methylpropoxy)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO3/c1-9(2)8-17-12-5-4-11(14)7-10(12)3-6-13(15)16/h3-7,9H,8H2,1-2H3,(H,15,16)/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBMXUKRHCCMPP-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)Br)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC1=C(C=C(C=C1)Br)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-bromo-2-(2-methylpropoxy)phenyl]prop-2-enoic acid typically involves the following steps:

    Etherification: The attachment of the 2-methylpropoxy group to the phenyl ring can be accomplished via a Williamson ether synthesis, where the phenol derivative reacts with 2-methylpropyl bromide in the presence of a strong base like sodium hydride (NaH).

    Condensation: The final step involves the condensation of the substituted phenyl ring with acrylic acid under basic conditions to form the prop-2-enoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[5-bromo-2-(2-methylpropoxy)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Biological Activities

Research indicates that (2E)-3-[5-bromo-2-(2-methylpropoxy)phenyl]prop-2-enoic acid exhibits several important biological activities:

  • Antioxidant Properties : Similar phenolic compounds are known for their ability to scavenge free radicals, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
  • Antimicrobial Activity : The presence of bromine enhances the compound's efficacy against a range of pathogens. Studies have shown that it can inhibit the growth of specific bacterial and fungal strains, potentially disrupting microbial cell membranes and metabolic processes.
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), indicating potential therapeutic applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies highlight the potential applications of this compound:

  • Cytotoxicity Assays : In vitro studies on human epithelial kidney cells (HEK293) indicated that varying concentrations of the compound affected cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.
  • Antifungal Activity : Research on derivatives revealed that modifications to the compound could enhance antifungal activity against pathogenic fungi, indicating that structural variations significantly impact biological efficacy.

Mechanism of Action

The mechanism of action of (2E)-3-[5-bromo-2-(2-methylpropoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the prop-2-enoic acid moiety play crucial roles in its reactivity and biological activity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenylprop-2-enoic Acid Derivatives

Key Compounds Analyzed :

Target Compound: (2E)-3-[5-bromo-2-(2-methylpropoxy)phenyl]prop-2-enoic acid

(2E)-3-(5-Bromo-2-ethoxyphenyl)prop-2-enoic acid

(2E)-3-[5-Bromo-2-(trifluoromethoxy)phenyl]prop-2-enoic acid

(2E)-3-{5-bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid

(2E)-3-[5-Bromo-2-(ethoxycarbonyl)-1H-indol-3-yl]prop-2-enoic acid

Comparative Analysis
Compound Name Molecular Formula Substituent (Position 2) Molecular Weight (g/mol) Key Structural Features
This compound (Target Compound) C₁₃H₁₆BrO₃ 2-methylpropoxy (branched alkoxy) 300.16 Bulky alkoxy, increased lipophilicity
(2E)-3-(5-Bromo-2-ethoxyphenyl)prop-2-enoic acid C₁₁H₁₁BrO₃ Ethoxy (linear alkoxy) 271.10 Smaller alkoxy, higher polarity
(2E)-3-[5-Bromo-2-(trifluoromethoxy)phenyl]prop-2-enoic acid C₉H₆BrF₃O₃ Trifluoromethoxy 298.04 Electron-withdrawing group, enhanced acidity
(2E)-3-{5-bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid C₁₆H₁₃BrClO₃ (2-chlorophenyl)methoxy 368.62 Bulky aromatic substituent, potential π-π interactions
(2E)-3-[5-Bromo-2-(ethoxycarbonyl)-1H-indol-3-yl]prop-2-enoic acid C₁₄H₁₃BrNO₅ Ethoxycarbonyl (on indole) 355.16 Heterocyclic system, potential bioactivity

Structural and Functional Insights :

Lipophilicity and Solubility :

  • The target compound’s branched isobutoxy group enhances lipophilicity compared to the linear ethoxy group in , which may improve membrane permeability in biological systems.
  • The trifluoromethoxy analog exhibits reduced lipophilicity due to its electron-withdrawing nature but increases acidity (lower pKa of the carboxylic acid).

Electronic Effects: The trifluoromethoxy group strongly withdraws electrons, stabilizing the deprotonated carboxylate form, making it more acidic than the target compound.

Steric and Aromatic Interactions :

  • The (2-chlorophenyl)methoxy substituent introduces steric bulk and aromaticity, which may facilitate π-π stacking in protein binding pockets or reduce metabolic degradation.

Biological Activity

(2E)-3-[5-bromo-2-(2-methylpropoxy)phenyl]prop-2-enoic acid, with the CAS number 937599-32-1, is an organic compound characterized by a brominated phenyl group and a prop-2-enoic acid backbone. Its unique structure contributes to its diverse biological activities, which include antioxidant, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

The molecular formula of this compound is C13H15BrO3, with a molecular weight of 299.164 g/mol. The compound features a double bond in the E configuration and a carboxylic acid functional group, which are critical for its reactivity in biological systems.

Antioxidant Properties

Research indicates that compounds with similar structures often exhibit significant antioxidant activity. The presence of phenolic groups allows for effective scavenging of free radicals, thereby protecting cells from oxidative stress. For instance, studies have shown that related phenolic compounds can reduce oxidative damage in various cellular models.

Antimicrobial Activity

The bromine substituent in this compound enhances its antimicrobial properties. Compounds with halogen substituents are known to exhibit increased activity against a range of pathogens. A comparative analysis of similar compounds revealed that those with bromine substitutions demonstrated potent antibacterial and antifungal effects.

Anti-inflammatory Effects

Compounds structurally related to this compound have shown potential in inhibiting inflammatory mediators. For example, certain analogs have been documented to reduce the production of pro-inflammatory cytokines in cell cultures, suggesting therapeutic applications for inflammatory diseases.

The biological activity of this compound is believed to be mediated through specific interactions with biological targets. Studies using techniques such as molecular docking and binding affinity assays indicate that the compound may interact with enzymes involved in metabolic pathways, leading to the formation of various metabolites that contribute to its pharmacological effects .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

Compound NameStructural FeaturesBiological Activity
4-BromophenolBromine-substituted phenolAntimicrobial, Antioxidant
3-(4-Bromophenyl)acrylic AcidSimilar acrylate structureAntitumor activity
5-BromoindoleIndole structure with bromineAntimicrobial, Antidepressant

The unique combination of a brominated phenyl group and a propene backbone in this compound enhances its reactivity and biological activity compared to simpler analogs like 4-bromophenol or other brominated compounds.

Case Studies

A notable study evaluated the anti-inflammatory effects of various phenolic compounds, including derivatives of this compound. The results indicated that these compounds significantly inhibited the expression of inflammatory markers in vitro, demonstrating their potential use in treating chronic inflammatory conditions .

Another investigation focused on the antimicrobial efficacy of halogenated phenols against resistant bacterial strains. The findings revealed that this compound exhibited substantial antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Q & A

Basic: What synthetic strategies are recommended for preparing (2E)-3-[5-bromo-2-(2-methylpropoxy)phenyl]prop-2-enoic acid, and how should intermediates be monitored?

Answer:
A two-step approach is typically employed:

Etherification : Introduce the 2-methylpropoxy group via nucleophilic substitution of a brominated phenol precursor using isobutyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

Formation of α,β-unsaturated acid : Utilize a condensation reaction (e.g., Knoevenagel) between the substituted benzaldehyde intermediate and malonic acid, catalyzed by piperidine.
Monitoring : Track intermediates using thin-layer chromatography (TLC, Rf values) and confirm structures via 1^1H NMR (e.g., olefinic proton at δ 6.8–7.5 ppm for E-configuration) . For brominated intermediates, mass spectrometry (MS) or X-ray diffraction (XRD) ensures regioselectivity .

Basic: What analytical techniques are critical for assessing the purity of this compound?

Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify purity (>95% recommended for biological assays) .
  • NMR Spectroscopy : Analyze 1^1H and 13^{13}C spectra to confirm absence of stereoisomers or unreacted starting materials (e.g., integration ratios for aromatic protons).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected: ~313 g/mol for C₁₃H₁₄BrO₃) .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

  • Storage : Keep at 4°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent oxidation of the α,β-unsaturated moiety .
  • Handling : Use PPE (gloves, lab coat) and fume hoods. For spills, neutralize with sodium bicarbonate and absorb with inert material . Avoid aqueous environments unless stabilized with co-solvents (e.g., DMSO) .

Advanced: How can computational methods like DFT improve understanding of this compound’s electronic properties?

Answer:

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO), revealing electron-withdrawing effects of the bromo and methoxy groups .
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H···O) in crystal structures to explain packing efficiency and solubility .
  • Molecular Electrostatic Potential (MEP) : Visualize charge distribution to identify reactive sites for electrophilic/nucleophilic attacks .

Advanced: How to resolve contradictions between spectroscopic data (e.g., NMR vs. XRD)?

Answer:

  • Cross-Validation : Compare experimental 1^1H NMR chemical shifts with DFT-calculated values (e.g., using Gaussian) to confirm stereochemistry .
  • XRD Refinement : Resolve discrepancies in dihedral angles or bond lengths by re-examining crystallographic data (e.g., thermal ellipsoids) .
  • Dynamic NMR : For flexible moieties (e.g., propoxy chain), perform variable-temperature NMR to detect conformational averaging .

Advanced: What experimental designs are optimal for studying its biological mechanisms (e.g., enzyme inhibition)?

Answer:

  • Kinetic Assays : Use Michaelis-Menten plots to evaluate competitive/non-competitive inhibition (e.g., monitor substrate depletion via UV-Vis) .
  • Docking Simulations : Perform AutoDock/Vina simulations to predict binding affinity with target enzymes (e.g., cyclooxygenase-2) .
  • Cellular Assays : Validate activity via MTT assays (IC₅₀ determination) in cancer cell lines, using dose-response curves .

Advanced: How to optimize solubility for in vitro studies without compromising stability?

Answer:

  • Co-Solvent Systems : Use DMSO:water mixtures (≤5% DMSO) to enhance solubility while minimizing denaturation .
  • Derivatization : Synthesize methyl ester prodrugs to improve lipophilicity, followed by enzymatic hydrolysis in assays .
  • pH Adjustment : Prepare buffered solutions (pH 7.4) with surfactants (e.g., Tween-80) for colloidal dispersion .

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